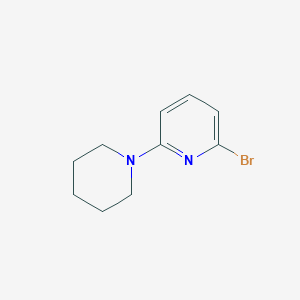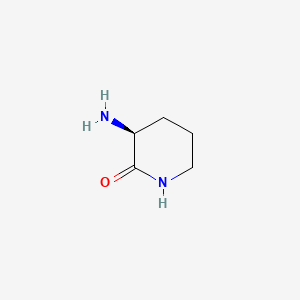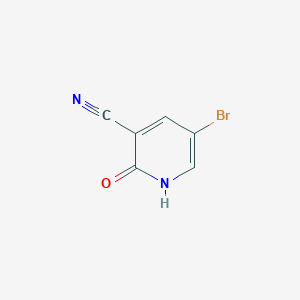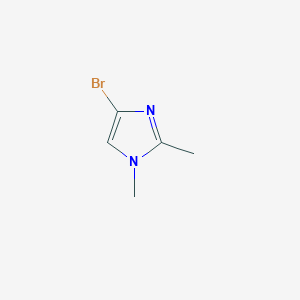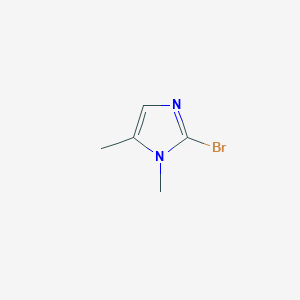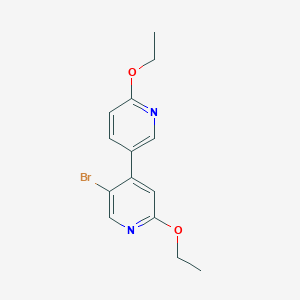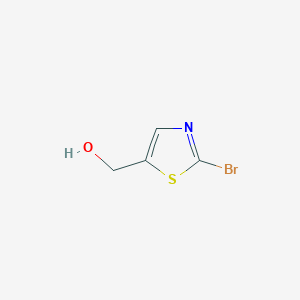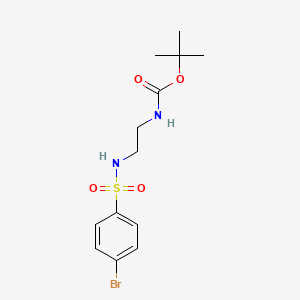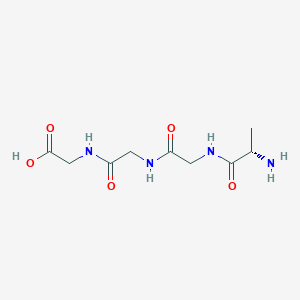
(2-Morpholinopyrid-4-yl)methylamine
Vue d'ensemble
Description
The compound "(2-Morpholinopyrid-4-yl)methylamine" is a chemical structure that is not explicitly detailed in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insight into the general class of compounds to which "(2-Morpholinopyrid-4-yl)methylamine" belongs. Morpholine derivatives are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various strategies, including oxidative polycondensation, as seen in the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) using air O2 and NaOCl oxidants . Another approach is the synthesis of chiral alkoxymethyl morpholine analogs through structure-activity relationship studies, which led to the identification of potent and selective dopamine D4 receptor antagonists . Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride for metabolic studies and the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride through cyclization and reduction are examples of the diverse synthetic routes employed for morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various analytical techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structure of oligo-2-MPIMP was characterized using 1H, 13C NMR, FT-IR, UV–vis, size exclusion chromatography (SEC), and elemental analysis . X-ray analysis was used to determine the crystal and molecular structure of certain morpholine derivatives, providing detailed insights into their geometry and bonding .
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. For example, the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone to yield a mixture of enamine derivatives . Similarly, the reactions of enamines with β-nitrostyrene and phenyl vinyl ketone lead to the formation of enaminic adducts and naphthopyran derivatives . These reactions highlight the reactivity of morpholine derivatives and their potential for creating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are crucial for their applications. The oligomer-metal complex compounds synthesized from O-2-MPIMP exhibit varying conductivity values, which were determined using solid conductivity measurements . The electrochemical properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrochemical energy gaps, were also characterized for these compounds . These properties are essential for understanding the behavior of morpholine derivatives in different environments and for their potential use in electronic materials.
Applications De Recherche Scientifique
Synthesis of Morpholine Derivatives
Morpholine derivatives, such as 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, have been synthesized and are known for their potential as potent antimicrobials, including arecoline derivatives and other compounds. These substances were synthesized through a series of steps, indicating their significance in chemical synthesis processes (Kumar et al., 2007).
Modification and Application in Biological Studies
Morpholine and its derivatives have been used as scaffolds for creating new chemical entities with potential biological activities. For instance, new enamine derivatives of lapachol were synthesized using morpholine and evaluated against various biological targets, demonstrating the versatility of morpholine derivatives in drug design and discovery (Oliveira et al., 2002).
Pharmaceutical and Biological Insights
Metabolism Studies
Morpholinium derivatives have been studied for their metabolism, revealing the formation of specific metabolites upon interaction with biological systems. This highlights the importance of understanding the biotransformation of morpholine derivatives for their potential use in pharmaceuticals (Varynskyi & Kaplaushenko, 2020).
DNA Interaction and Biological Activities
Certain morpholine derivatives have been analyzed for their interactions with DNA and other biological molecules, providing insights into their potential therapeutic applications. For example, studies on Schiff base compounds and cyclotriphosphazenes containing morpholine rings have shed light on their structural properties and interactions with biological targets, indicating their potential in medicinal chemistry (Asmafiliz et al., 2012).
Safety And Hazards
This compound is considered hazardous. It may cause harm if swallowed, severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-morpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVDBCQOZATNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428749 | |
| Record name | (2-morpholinopyrid-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholinopyrid-4-yl)methylamine | |
CAS RN |
864068-88-2 | |
| Record name | (2-morpholinopyrid-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



